molecular formula C15H10F3NO B8559505 2-Propen-1-one, 3-(4-pyridinyl)-1-[3-(trifluoromethyl)phenyl]- CAS No. 142227-84-7

2-Propen-1-one, 3-(4-pyridinyl)-1-[3-(trifluoromethyl)phenyl]-

Cat. No. B8559505
Key on ui cas rn: 142227-84-7
M. Wt: 277.24 g/mol
InChI Key: ATFFPIWVJYDKGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05500429

Procedure details

Dissolve anhydrous cobalt(II) acetate (700 mg, 4 mmol) in dimethylformamide. Add 2,2'-dipyridyl (620 mg, 4 mmol) and stir for 30 minutes. Add 3-(trifluoromethyl)acetophenone (9.4 g, 50 mmol) and 4-pyridinecarboxaldehyde (5.3 g, 50 mmol). Heat at 80° C. for 18 hours. Evaporate the solvent and purify the residue by silica gel chromatography (1:1 toluene/ethyl acetate) to yield 9.4 g. Recrystallize (ethyl ether/hexane) to yield the title compound; mp 89°-90° C.
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
cobalt(II) acetate
Quantity
700 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([C:10]([F:13])([F:12])[F:11])[CH:5]=1)=[O:3].[N:14]1[CH:19]=[CH:18][C:17]([CH:20]=O)=[CH:16][CH:15]=1>CN(C)C=O.C([O-])(=O)C.[Co+2].C([O-])(=O)C>[F:13][C:10]([F:11])([F:12])[C:6]1[CH:5]=[C:4]([C:2](=[O:3])[CH:1]=[CH:20][C:17]2[CH:18]=[CH:19][N:14]=[CH:15][CH:16]=2)[CH:9]=[CH:8][CH:7]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
9.4 g
Type
reactant
Smiles
CC(=O)C1=CC(=CC=C1)C(F)(F)F
Step Two
Name
Quantity
5.3 g
Type
reactant
Smiles
N1=CC=C(C=C1)C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C
Name
cobalt(II) acetate
Quantity
700 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Co+2].C(C)(=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
Add 2,2'-dipyridyl (620 mg, 4 mmol) and stir for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Evaporate the solvent
CUSTOM
Type
CUSTOM
Details
purify the residue by silica gel chromatography (1:1 toluene/ethyl acetate)
CUSTOM
Type
CUSTOM
Details
to yield 9.4 g
CUSTOM
Type
CUSTOM
Details
Recrystallize (ethyl ether/hexane)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC(C=1C=C(C=CC1)C(C=CC1=CC=NC=C1)=O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.